molecular formula C11H15NO B028105 2-(3-Methoxyphenyl)pyrrolidine CAS No. 103861-77-4

2-(3-Methoxyphenyl)pyrrolidine

Cat. No.: B028105
CAS No.: 103861-77-4
M. Wt: 177.24 g/mol
InChI Key: QGKFYRMABWIOIW-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)pyrrolidine is an organic compound with the molecular formula C11H15NO It consists of a pyrrolidine ring attached to a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)pyrrolidine typically involves the reaction of 3-methoxybenzaldehyde with pyrrolidine. The process can be carried out under various conditions, but a common method involves the use of a reducing agent such as sodium borohydride in an alcohol solvent like methanol. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could be the catalytic hydrogenation of the imine intermediate using a palladium catalyst under hydrogen gas. This approach offers higher yields and can be more easily scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(3-Hydroxyphenyl)pyrrolidine.

    Reduction: The compound can be reduced further to remove the methoxy group, yielding 2-phenylpyrrolidine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogenating agents (e.g., bromine or chlorine) in the presence of a catalyst.

Major Products Formed:

    Oxidation: 2-(3-Hydroxyphenyl)pyrrolidine

    Reduction: 2-Phenylpyrrolidine

    Substitution: Various halogenated derivatives of this compound

Scientific Research Applications

2-(3-Methoxyphenyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Comparison with Similar Compounds

    2-Phenylpyrrolidine: Lacks the methoxy group, leading to different chemical properties and reactivity.

    2-(3-Hydroxyphenyl)pyrrolidine: Contains a hydroxyl group instead of a methoxy group, affecting its polarity and hydrogen bonding capabilities.

    2-(3-Chlorophenyl)pyrrolidine: Contains a chlorine atom instead of a methoxy group, leading to different electronic and steric effects.

Uniqueness: 2-(3-Methoxyphenyl)pyrrolidine is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This functional group can influence the compound’s reactivity, binding interactions, and overall chemical behavior, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(3-methoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKFYRMABWIOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394240
Record name 2-(3-methoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103861-77-4
Record name 2-(3-methoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methoxyphenyl)pyrrolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 5-(3-methoxyphenyl)-2-pyrrolidinone (5.00 g) and tetrahydrofuran (260 ml), at ambient temperature, under nitrogen, was added lithium aluminum hydride (39.3 ml, 1M in tetrahydrofuran). The mixture was heated under reflux for 6 hrs, cooled to ambient temperature, and aqueous tetrahydrofuran was added slowly. The suspension was concentrated, and the residue was dissolved in dilute aqueous sulfuric acid. The solution was made basic (pH 12) by the slow addition of aqueous sodium hydroxide solution. The mixture was extracted with dichloromethane (3 times) and ether (1 time). The combined organic extracts were washed with brine, dried over anhydrous potassium carbonate, filtered, and the filtrate was concentrated to give 2-(3-methoxyphenyl)pyrrolidine.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
39.3 mL
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 5-(3-methoxy-phenyl)-3,4-dihydro-2H-pyrrole (10.73 g, 61.2 mmol) in ethanol (306 mL) at 0° C. add sodium cyanoborohydride (5.77 g, 91.9 mmol), followed by acetic acid (5.26 mL, 91.9 mmol). After stirring at 0° C. for 30 min, warm to room temperature. After 16 hours the reaction is approximately 50% complete. Add more sodium cyanoborohydride (5.77 g, 91.9 mmol) and acetic acid (5.26 mL, 91.9 mmol) and stir an additional 5 hours. Add saturated aqueous sodium bicarbonate (500 mL), extract with methylene chloride (3×500 mL), dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude mixture (11.50 g). Purify the material by flash chromatography [silica gel, 330 g, 0 to 100% gradient of (90:10:1 methylene chloride/methanol/concentrated ammonium hydroxide) in methylene chloride] to obtain 7.06 g. Dissolve this crude material in ethyl acetate (300 mL) and extract with 2 M hydrochloric acid (2×150 mL). Separate the layers, and adjust the aqueous layer to pH 13 with aqueous sodium hydroxide, then extract with ethyl acetate multiple times. Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure to obtain 6.03 g. Dissolve in methylene chloride (400 mL) and extract with 2 M hydrochloric acid (3×100 mL). Adjust the combined aqueous layers to pH 13, then extract with methylene chloride (3×150 mL). Separate the layers, and dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the title compound (4.12 g, 38%). MS (ESI+): 178 [C11H15NO+H]+; 1H NMR (300 MHz, CDCl3): δ 7.26-7.20 (m, 1H), 6.95-6.93 (m, 2H), 6.79-6.75 (m, 1H), 3.80 (s, 3H), 4.09 (t, J=7.7 Hz, 1H), 3.24-3.16 (m, 1H), 3.04-2.96 (m, 1H), 2.19 (s, 1H), 2.23-2.12 (m, 1H), 1.98-1.76 (m, 2H), 1.72-1.60 (m, 1H).
Quantity
10.73 g
Type
reactant
Reaction Step One
Quantity
5.77 g
Type
reactant
Reaction Step One
Quantity
306 mL
Type
solvent
Reaction Step One
Quantity
5.26 mL
Type
reactant
Reaction Step Two
Quantity
5.77 g
Type
reactant
Reaction Step Three
Quantity
5.26 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five
Yield
38%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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